molecular formula C6H14O6 B12410409 (2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol

(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol

Cat. No.: B12410409
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-QXESHIHCSA-N
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Description

(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol, also known as D-glucitol-1-13C, is a stereoisomer of hexane-1,2,3,4,5,6-hexol. This compound is a sugar alcohol derived from glucose and is commonly found in nature. It is a polyol with six hydroxyl groups, making it highly soluble in water. The compound is used in various applications, including food, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol typically involves the reduction of glucose. The reduction can be achieved using catalytic hydrogenation or chemical reduction methods. In catalytic hydrogenation, glucose is dissolved in water and hydrogen gas is bubbled through the solution in the presence of a catalyst such as nickel or ruthenium. The reaction is carried out at elevated temperatures and pressures to ensure complete reduction.

Chemical reduction methods involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reagents reduce the aldehyde group of glucose to a primary alcohol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound is typically carried out using catalytic hydrogenation due to its efficiency and scalability. The process involves the continuous flow of glucose solution through a reactor containing the catalyst. The hydrogenation reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form hexaric acids. Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Further reduction of the compound can lead to the formation of hexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters using reagents like thionyl chloride or acetic anhydride.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. The reactions are conducted under anhydrous conditions to prevent side reactions.

    Substitution: Thionyl chloride and acetic anhydride are used for substitution reactions. These reactions are often carried out under reflux conditions to ensure complete substitution.

Major Products Formed

    Oxidation: Hexaric acids and their derivatives.

    Reduction: Hexane derivatives with varying degrees of hydroxylation.

    Substitution: Halogenated or esterified hexane derivatives.

Scientific Research Applications

(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the study of stereoselective reactions.

    Biology: The compound is used in studies of carbohydrate metabolism and enzyme activity. It serves as a substrate for various enzymes involved in sugar metabolism.

    Medicine: It is used in the development of pharmaceuticals, particularly in the formulation of sugar-free medications and as a stabilizer for protein drugs.

    Industry: The compound is used in the production of food additives, cosmetics, and biodegradable polymers.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol involves its interaction with various enzymes and receptors in biological systems. As a sugar alcohol, it can be metabolized by enzymes such as aldose reductase and sorbitol dehydrogenase. These enzymes convert the compound into fructose and glucose, which are then utilized in cellular metabolism.

The compound also interacts with receptors involved in taste perception, making it a valuable sweetener in food products. Its hydroxyl groups form hydrogen bonds with receptor proteins, triggering a sweet taste sensation.

Comparison with Similar Compounds

(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol is similar to other sugar alcohols such as mannitol, xylitol, and erythritol. it has unique properties that distinguish it from these compounds:

    Mannitol: Similar in structure but differs in the stereochemistry of the hydroxyl groups. Mannitol is less soluble in water compared to this compound.

    Xylitol: Contains five hydroxyl groups instead of six. Xylitol is used primarily as a sweetener and has different metabolic pathways.

    Erythritol: Contains four hydroxyl groups and is less sweet compared to this compound. Erythritol is also less likely to cause digestive issues.

These differences highlight the unique applications and properties of this compound in various fields.

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2R,3R,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1/i1+1

InChI Key

FBPFZTCFMRRESA-QXESHIHCSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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